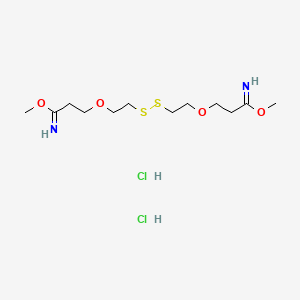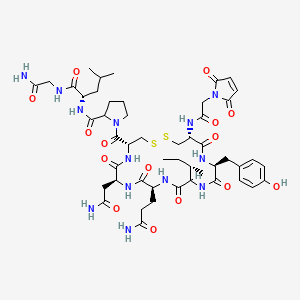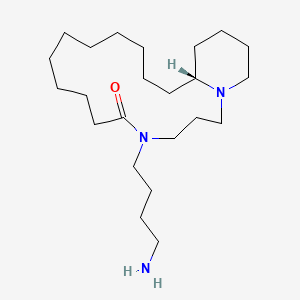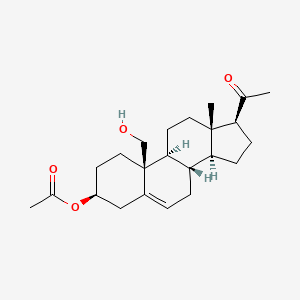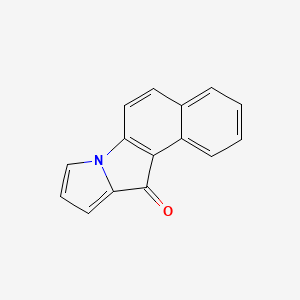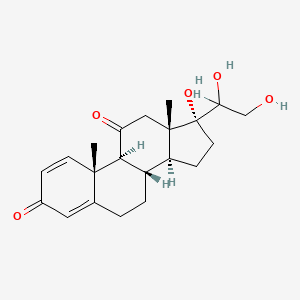
Vaccenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vaccenic acid is a natural product found in Myrmekioderma rea, Mycale laevis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Endogenous Synthesis and Health Effects
Vaccenic acid is synthesized endogenously in humans and cattle through the activity of ∆9-desaturase, with vaccenic acid serving as the substrate. This process contributes to the formation of rumenic acid, which has been associated with positive health effects. The ability to enrich bovine fat with vaccenic and rumenic acids through diet is well documented, suggesting potential dietary strategies to harness these benefits (Niwińska, 2010).
Health Benefits and Risks
The health effects of vaccenic acid are complex, with some studies indicating potential benefits while others suggest risks. Epidemiological studies have hinted at a possible association between vaccenic acid intake and increased cancer risk, yet no direct relationship with heart disease, insulin resistance, or inflammation has been established. Vaccenic acid is also a dietary precursor to conjugated linoleic acid (CLA), which may confer health benefits beyond those of CLA alone (Field et al., 2009).
Influence on Fatty Acid Content in Lamb Meat
A meta-analysis exploring the effects of slaughter weight and feeding regimen on the fatty acid content in lamb meat found that certain conditions, such as lower slaughter weights and grazing, can enhance the content of CLA and vaccenic acid in the meat, while minimizing other trans fatty acids. This suggests a dietary approach to optimizing the fatty acid profile in lamb meat for human consumption (Serra et al., 2009).
Role in Ruminant Lipid Metabolism
Rumen ciliated protozoa play a significant role in the lipid metabolism of ruminants, contributing to the initial stages of biohydrogenation that produce CLA isomers. The flow of these protozoa from the rumen to the duodenum is crucial for the production of significant amounts of CLA and vaccenic acid, highlighting the importance of understanding rumen microbiology to optimize the fatty acid composition of ruminant products (Salas et al., 2012).
Propiedades
Nombre del producto |
Vaccenic acid |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
octadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20) |
Clave InChI |
UWHZIFQPPBDJPM-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCC=CCCCCCCCCCC(=O)O |
Sinónimos |
11-octadecenoic acid 11-octadecenoic acid, (E)-isomer trans-vaccenic acid vaccenic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



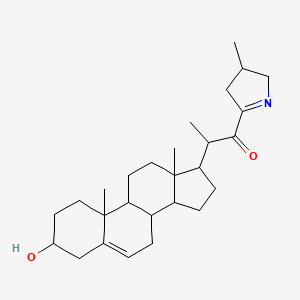
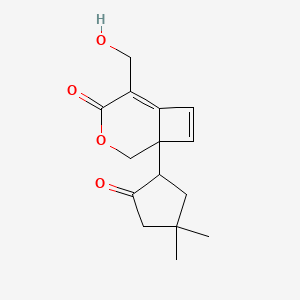



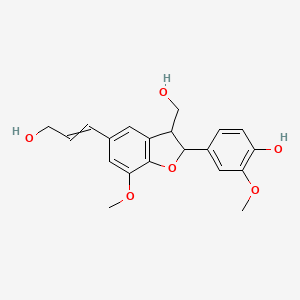
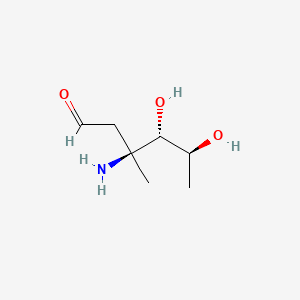
![2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-(pyrrolidine-2-carbonylamino)propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1196376.png)
